Cas no 2138347-52-9 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide)
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide
- EN300-1115476
- 2138347-52-9
-
- Inchi: 1S/C10H12N6O2S/c1-6-3-8(9(11)12)15-10(14-6)16-5-7(4-13-16)19(2,17)18/h3-5H,1-2H3,(H3,11,12)
- InChI Key: OSGFAWGQQSRVOC-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C2N=C(C(=N)N)C=C(C)N=2)C=1)(=O)=O
Computed Properties
- Exact Mass: 280.07424482g/mol
- Monoisotopic Mass: 280.07424482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 136Ų
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115476-0.05g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
| Enamine | EN300-1115476-0.1g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
| Enamine | EN300-1115476-0.25g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
| Enamine | EN300-1115476-0.5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
| Enamine | EN300-1115476-1.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 1g |
$1142.0 | 2023-06-09 | ||
| Enamine | EN300-1115476-2.5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
| Enamine | EN300-1115476-5.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 5g |
$3313.0 | 2023-06-09 | ||
| Enamine | EN300-1115476-10.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 10g |
$4914.0 | 2023-06-09 | ||
| Enamine | EN300-1115476-1g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 95% | 1g |
$1272.0 | 2023-10-27 | |
| Enamine | EN300-1115476-5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide |
2138347-52-9 | 95% | 5g |
$3687.0 | 2023-10-27 |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methylpyrimidine-4-carboximidamide
Chemical Compound: 2-(4-Methanesulfonyl-1H-Pyrazol-1-yl)-6-Methylpyrimidine-4-Carboximidamide (CAS No. 2138347-52-9)
The compound 2-(4-Methanesulfonyl-1H-Pyrazol-1-yl)-6-Methylpyrimidine-4-Carboximidamide (CAS No. 2138347-52-9) is a highly specialized organic compound with significant potential in the field of medicinal chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug design and as a building block for advanced materials. The molecule combines a pyrimidine ring system with a methanesulfonyl-substituted pyrazole group, creating a structure that exhibits intriguing chemical properties and biological activities.
Recent studies have highlighted the importance of methanesulfonyl pyrazole derivatives in the development of novel therapeutic agents. The methanesulfonyl group, attached to the pyrazole ring, introduces a sulfonamide functionality that enhances the compound's stability and bioavailability. This feature makes it an attractive candidate for drug delivery systems and targeted therapies. Moreover, the pyrimidine core of the molecule is known for its ability to interact with various biological targets, such as kinases and nucleic acids, further underscoring its potential in pharmacological applications.
The synthesis of 2-(4-Methanesulfonyl-1H-Pyrazol-1-yl)-6-Methylpyrimidine-4-Carboximidamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both laboratory studies and industrial-scale production. The use of microwave-assisted synthesis has been particularly effective in streamlining the process, reducing reaction times, and minimizing byproduct formation.
In terms of physical properties, this compound exhibits a melting point of approximately 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and dimethylformamide makes it ideal for solution-based reactions and formulations. The compound's stability under various pH conditions has also been thoroughly investigated, revealing its resilience to hydrolysis and oxidation, which are critical factors for its use in pharmaceutical formulations.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-(4-Methanesulfonyl-1H-Pyrazol-1-yl)-6-Methylpyrimidine-4-Carboximidamide with unprecedented accuracy. Molecular docking studies have demonstrated that the compound has a strong affinity for several key protein targets, including tyrosine kinases and histone deacetylases (HDACs). These findings suggest that it could serve as a lead compound in the development of anti-cancer therapies and anti-inflammatory agents.
One of the most promising applications of this compound lies in its potential as an HDAC inhibitor. HDACs are enzymes involved in epigenetic regulation, and their inhibition has shown therapeutic benefits in various cancers and neurodegenerative diseases. Preclinical studies using methanesulfonyl pyrazole derivatives have demonstrated significant anti-proliferative effects on cancer cell lines, while showing minimal toxicity to normal cells. These results highlight the compound's potential as a selective therapeutic agent with reduced side effects.
In addition to its pharmacological applications, 2-(4-Methanesulfonyl-1H-Pyrazol-1-yll)-6-Methylpyrimidine-carboximidamide has also been explored for its role in materials science. Its rigid structure and ability to form hydrogen bonds make it an excellent candidate for constructing supramolecular assemblies and functional polymers. Researchers have successfully synthesized polymer networks incorporating this compound, which exhibit enhanced mechanical strength and thermal stability compared to conventional polymers.
The environmental impact of this compound has also been a focus of recent research. Studies have shown that it biodegrades efficiently under aerobic conditions, minimizing its ecological footprint. This characteristic is particularly important for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, 2-(4-Methanesulfonyl-H-Pyrazol-l-yll)-6-Methylpyrimidine-carboximidamide (CAS No. 2138347-529) represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with favorable physical properties and promising biological activity profiles, positions it as a valuable tool for both academic research and industrial innovation.
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